2-Amino-4-iminothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Scaffold for Drug Discovery:

-Amino-4-iminothiazole is a heterocyclic compound containing nitrogen and sulfur atoms in a five-membered ring structure. This particular scaffold has gained significant interest in medicinal chemistry due to its diverse range of potential biological activities, including:

- Anticancer: Studies suggest that 2-amino-4-iminothiazole derivatives exhibit antitumor properties by inhibiting the proliferation of cancer cells.

- Antioxidant: Research indicates that certain 2-amino-4-iminothiazole derivatives possess antioxidant properties, potentially offering protection against oxidative stress and related diseases.

- Antimicrobial: Several studies have explored the potential of 2-amino-4-iminothiazole derivatives as antimicrobial agents, demonstrating activity against various bacterial and fungal strains.

- Anti-inflammatory: Emerging research suggests that 2-amino-4-iminothiazole derivatives may possess anti-inflammatory properties, offering potential therapeutic benefits in inflammatory diseases.

Synthetic Strategies:

Developing efficient and reliable synthetic methods for 2-amino-4-iminothiazole derivatives is crucial for further exploration of their potential applications. Researchers have explored various synthetic approaches, including:

- Cyclization of unsymmetrical thioureas: This method involves the reaction between a thiourea and an appropriate electrophilic agent to form the thiazole ring.

- Modification of existing thiazole structures: This strategy involves the functionalization of pre-existing thiazole derivatives to introduce the amino and imino groups at specific positions.

Future Directions:

-Amino-4-iminothiazole continues to be an actively explored scaffold in medicinal chemistry. Ongoing research focuses on:

- Developing novel derivatives: Synthesizing new derivatives with optimized biological activity and improved pharmacokinetic properties.

- Understanding the mechanisms of action: Elucidating the specific molecular mechanisms by which these derivatives exert their biological effects.

- Preclinical and clinical evaluation: Further evaluating promising candidates through preclinical and clinical trials to assess their safety and efficacy as potential therapeutic agents.

2-Amino-4-iminothiazole is a heterocyclic compound characterized by a thiazole ring with an amino group at the second position and an imine group at the fourth position. Its molecular formula is , and it plays a significant role in various chemical and biological processes due to its unique structure. The thiazole ring is known for its stability and ability to participate in diverse

- Condensation Reactions: It can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis.

- Cyclization Reactions: The compound can participate in cyclization to form more complex thiazole derivatives, often leading to compounds with enhanced biological activity.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with various electrophiles.

These reactions contribute to the versatility of 2-amino-4-iminothiazole in synthetic organic chemistry .

Research indicates that 2-amino-4-iminothiazole and its derivatives exhibit a range of biological activities. These include:

- Anticancer Properties: Several studies have shown that compounds derived from 2-amino-4-iminothiazole can inhibit the growth of cancer cells, particularly in leukemia and solid tumors .

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Enzyme Inhibition: It has been reported to inhibit specific enzymes, which can be beneficial in designing drugs targeting metabolic pathways .

Various synthesis methods have been developed for 2-amino-4-iminothiazole, including:

- One-Pot Three-Component Reactions: This method involves reacting an amine, isothiocyanate, and nitroepoxide under mild conditions to yield high yields of 2-amino-4-iminothiazole .

- Cyclization of Thioureas: By treating thioureas with suitable electrophiles, 2-amino-4-iminothiazoles can be synthesized efficiently .

- Condensation Reactions: The reaction of 2-amino-thiazoles with aldehydes can produce various substituted derivatives through condensation processes .

These methods highlight the compound's synthetic accessibility and versatility.

2-Amino-4-iminothiazole finds applications in several fields:

- Pharmaceutical Development: Its derivatives are being explored as potential drugs due to their anticancer and antimicrobial properties.

- Agricultural Chemistry: Some derivatives have been investigated for use as fungicides or pesticides.

- Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

Studies on the interactions of 2-amino-4-iminothiazole with biomolecules have revealed:

- Binding Affinity: Research has shown that it can bind effectively to specific protein targets, influencing their activity and potentially leading to therapeutic effects .

- Mechanistic Insights: Understanding how this compound interacts at the molecular level aids in the design of more effective derivatives with improved selectivity and potency.

Several compounds share structural similarities with 2-amino-4-iminothiazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Aminothiazole | Thiazole ring with an amino group | Basic building block for many derivatives |

| 5-Amino-thiazole | Amino group at position five | Often used in drug design |

| 2-Mercapto-thiazole | Contains a thiol group | Exhibits different reactivity patterns |

| Thiazolylureas | Urea functional groups attached | Known for biological activity |

The uniqueness of 2-amino-4-iminothiazole lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to other thiazoles.

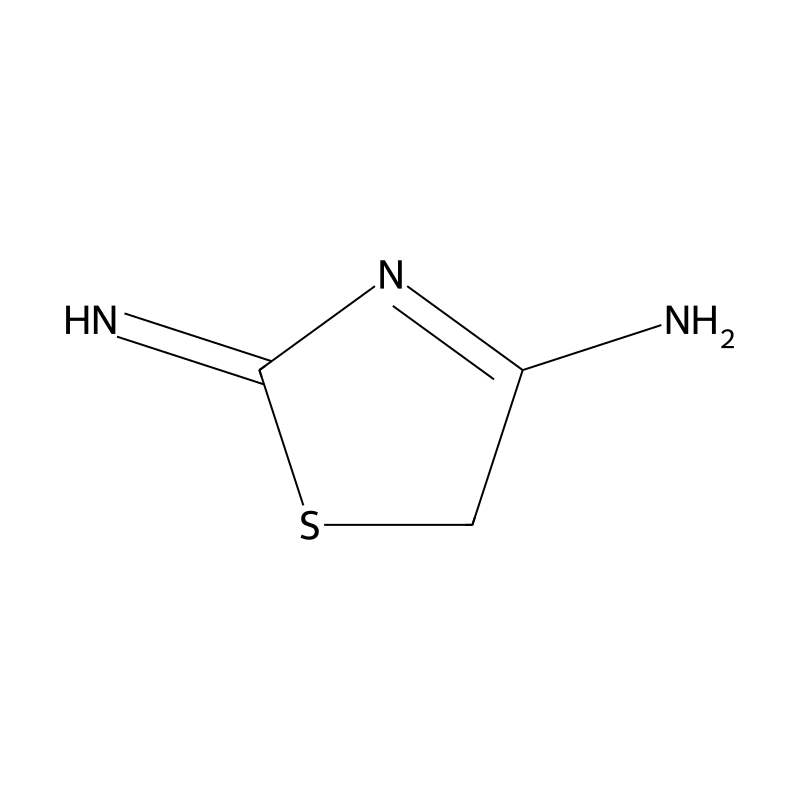

2-Amino-4-iminothiazole (C₃H₅N₃S) is a nitrogen- and sulfur-containing heterocycle featuring a planar thiazole ring with substituents at positions 2 and 4. Its IUPAC name, 2-imino-5H-1,3-thiazol-4-amine, reflects the presence of an imino group (=NH) at position 4 and an amino group (-NH₂) at position 2. The molecular structure (Figure 1) exhibits resonance stabilization due to the conjugated π-system of the thiazole ring and the electron-donating effects of the amino and imino groups.

Key structural features:

The planar geometry facilitates intermolecular hydrogen bonding, influencing crystallinity and solubility in polar solvents.

Tautomeric Behavior and Resonance Stabilization

2-Amino-4-iminothiazole exhibits amino-imino tautomerism, where the exocyclic amino group (-NH₂) and imino group (=NH) interchange positions via proton transfer (Figure 2). Computational studies at the MP2/6-31+G(d,p) level reveal that the aminoaromatic tautomer dominates in aqueous solutions due to resonance stabilization from the thiazole ring.

Factors influencing tautomeric equilibrium:

- Substituent effects: Electron-withdrawing groups (e.g., -SO₂Ph) shift equilibrium toward the imino form.

- Solvent polarity: Polar solvents stabilize the amino tautomer through hydrogen bonding.

- Hydration: Trihydrated complexes lower proton transfer barriers by 15–20 kcal/mol compared to isolated molecules.

| Tautomer | Relative Energy (kcal/mol) | Dominance Condition |

|---|---|---|

| Aminoaromatic | 0.0 (reference) | Polar solvents, no EWG |

| Imino | +3.2 | Nonpolar solvents, EWG |

Table 1. Tautomeric preferences of 2-amino-4-iminothiazole.

Early Synthetic Approaches and Historical Development

The synthesis of 2-amino-4-iminothiazole derivatives dates to mid-20th-century studies on thiazole reactivity. Key milestones include:

Thiourea-Based Cyclization (1940s–1960s)

Marrian’s method employed monoalkylthioureas and maleimides in ethanol, yielding 2-(alkylamino)thiazol-4(5H)-ones via nucleophilic addition and cyclization. For example:

Monochloroacetaldehyde Trimer Depolymerization (1990s)

Patent EP0482607B1 detailed a high-yield route using monochloroacetaldehyde (MCA) trimer and thiourea in anhydrous 2-propanol:

- Depolymerization: MCA trimer → MCA monomer (120–130°C, p-TsOH).

- Cyclocondensation: MCA + thiourea → 2-amino-4-iminothiazole (60°C, 2 hr).

Multicomponent Reactions (2020s)

Modern approaches leverage nitroepoxides, amines, and isothiocyanates in a one-pot cascade:

- Thiourea formation: Amine + isothiocyanate → thiourea.

- Ring-opening/cyclization: Thiourea + nitroepoxide → 2-iminothiazoline.

Comparative analysis of synthetic routes:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Thiourea cyclization | 65–78 | 90–95 | Moderate |

| MCA trimer route | 85–90 | ≥99 | High |

| Multicomponent reaction | 85–92 | 95–98 | High |

Table 2. Efficiency of historical and modern synthetic strategies.

The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for constructing thiazole rings, including 2-amino-4-iminothiazole derivatives [3]. This classical approach involves the condensation of α-haloketones with thioamides or thioureas under basic conditions [3]. The reaction mechanism proceeds through nucleophilic attack of the sulfur atom in thioamides or thioureas on the α-carbon of haloketones, followed by cyclization and elimination of hydrogen halide [3].

Traditional Hantzsch methodology has been extensively modified to improve yields and reduce the requirement for toxic α-haloketones [1]. Recent developments include the use of iodine-catalyzed oxidative coupling systems that avoid the pre-preparation of α-haloketones [1]. In this approach, ketones are directly coupled with thiourea using iodine as a catalyst and dimethyl sulfoxide as both solvent and oxidant [1]. The reaction proceeds at 80°C for 12 hours, yielding 2-aminothiazole derivatives in 85-95% yields [1].

The mechanism involves in situ formation of α-iodoketones through iodine-catalyzed oxidation, followed by cyclization with thiourea [1]. The catalytic cycle is completed using dimethyl sulfoxide as the oxidant, which converts the formed hydrogen iodide back to iodine [1]. This method provides significant advantages over traditional Hantzsch synthesis by eliminating the need for pre-formed α-haloketones and acid-binding agents [1].

Modifications of the classical Hantzsch reaction have also incorporated heterogeneous catalysts, microwave heating, and greener solvents including ionic liquids, polyethylene glycol-400, and water [1] [2]. These improvements address environmental concerns while maintaining high synthetic efficiency and product yields [2].

Microwave-Assisted and Green Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of 2-amino-4-iminothiazole derivatives, offering significant advantages in terms of reaction time, energy efficiency, and environmental impact [4] [6]. The use of microwave irradiation enables rapid heating and improved reaction kinetics, leading to shorter reaction times and higher yields compared to conventional heating methods [4].

A representative microwave-assisted protocol involves the multicomponent reaction of maleic anhydride, thiosemicarbazide, and hydrazonoyl halides under microwave irradiation at 500 watts and 150°C [4]. The reaction is completed within 2-8 minutes, yielding thiazole derivatives in 79-90% yields [4]. The use of chitosan as a green catalyst further enhances the environmental friendliness of this approach [4].

Polyethylene glycol-400 has proven to be an excellent green solvent for thiazole synthesis, providing a catalyst-free environment for the reaction between α-diazoketones and thiourea [5]. This method operates at 100°C for 2 hours, delivering 2-aminothiazole products in 85-91% yields [5]. The advantages of polyethylene glycol-400 include its environmental benign nature, ease of handling, lower cost, and ability to dissolve both organic and inorganic reactants [5].

Ultrasonic irradiation represents another green synthesis approach that operates under mild conditions while achieving excellent yields [6]. The ultrasonic-assisted synthesis of Hantzsch thiazole derivatives can be performed at room temperature, reducing reaction times from 3.5 hours to 2 hours compared to conventional heating methods [6]. This approach maintains yields of 82-90% while providing energy savings and improved process efficiency [6].

The following table summarizes key green synthesis protocols for thiazole derivatives:

| Synthetic Method | Reaction Conditions | Typical Yields (%) | Reaction Time | Advantages |

|---|---|---|---|---|

| Microwave-Assisted | 150°C, 500W | 79-90 | 2-8 minutes | Rapid heating, high efficiency |

| Polyethylene Glycol-400 | 100°C | 85-91 | 2 hours | Catalyst-free, green solvent |

| Ultrasonic Irradiation | Room temperature | 82-90 | 1.5-2 hours | Mild conditions, energy efficient |

| Heterogeneous Catalysis | Room temperature | 70-85 | Variable | Reusable catalyst, aqueous medium |

Post-Functionalization Strategies for Core Modification

Post-functionalization of thiazole cores provides access to structurally diverse derivatives through selective modification of existing thiazole rings [7] [8]. These strategies enable the introduction of various functional groups without requiring complete re-synthesis of the heterocyclic framework [8].

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for regioselective arylation of thiazole derivatives at the 5-position [12]. This ligand-free approach operates through a palladium(0/II) catalytic cycle, providing efficient access to 5-arylthiazoles under mild conditions [12]. The regioselectivity of this transformation makes it particularly valuable for preparing specifically substituted thiazole derivatives [12].

Another significant post-functionalization approach involves the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles through base-induced cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides [8]. This method provides access to both 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides and ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates with high regioselectivity [8].

Solid-phase synthesis represents a traceless approach to thiazole modification, enabling the preparation of 1,3-thiazole-based peptidomimetics [10]. The synthesis utilizes a sulfur linker strategy, beginning with conversion of chloromethyl polystyrene resin to resin with a sulfur linker unit [10]. The key intermediate 4-amino-thiazole-5-carboxylic acid resin is prepared in three steps, followed by amide coupling at the C4 and C5 positions using fluorenylmethyloxycarbonyl solid-phase peptide synthesis strategy [10].

Cysteine-to-thiazole conversion represents a biosynthetic post-functionalization strategy that has been adapted for synthetic applications [9]. This approach involves cyclodehydratase-mediated conversion of cysteine residues to thiazolines, followed by dehydrogenase-catalyzed oxidation to thiazoles [9]. Understanding these biological transformation mechanisms has informed the development of synthetic protocols for thiazole core modification [9].

Catalytic Systems for Regioselective Synthesis

The development of efficient catalytic systems has revolutionized the synthesis of 2-amino-4-iminothiazole derivatives, enabling high regioselectivity and improved reaction efficiency [17] [18] [19]. Modern catalytic approaches encompass both homogeneous and heterogeneous systems, each offering distinct advantages for specific synthetic applications [18].

Zinc oxide nanorods have demonstrated exceptional performance as heterogeneous catalysts for thiazole synthesis [17]. These nanorods facilitate multicomponent reactions of acid chlorides, potassium thiocyanate, amino acids, and alkyl bromides in aqueous medium at room temperature [17]. The catalyst provides significant improvements in product yields while maintaining reusable activity over multiple reaction cycles [17].

Silica-supported tungstosilicic acid represents another highly effective heterogeneous catalyst system [6]. This catalyst enables one-pot multicomponent synthesis of substituted Hantzsch thiazole derivatives in 79-90% yields under both conventional heating and ultrasonic irradiation conditions [6]. The catalyst can be recovered by simple filtration and reused for up to five consecutive cycles without significant loss of activity [6].

Chitosan-calcium oxide nanocomposite films have been developed as eco-friendly heterogeneous basic catalysts for thiazole synthesis [19]. These nanocomposite catalysts operate effectively at 40°C under ultrasonic irradiation, achieving yields of 85-91% in reaction times of 23 minutes [19]. The catalyst maintains 93.4% of its performance after three recycling cycles, demonstrating excellent reusability characteristics [19].

The following table presents a comprehensive comparison of catalytic systems for regioselective thiazole synthesis:

| Catalyst Type | Loading | Reaction Medium | Temperature (°C) | Recyclability | Regioselectivity | Typical Yields (%) |

|---|---|---|---|---|---|---|

| Iodine | 20 mol% | Dimethyl sulfoxide | 80 | Limited | High | 85-95 |

| Silica-Supported Tungstosilicic Acid | Heterogeneous | Ethanol/Water | 65 | 5 cycles | Excellent | 79-90 |

| Zinc Oxide Nanorods | Catalytic amount | Water | Room temperature | Multiple cycles | Good | 70-85 |

| Chitosan-Calcium Oxide | 20 mol% | Ethanol | 40 | 3 cycles | High | 85-91 |

| Palladium Complexes | Stoichiometric | Tetrahydrofuran | Room temperature | Limited | Excellent | 64-84 |

| Copper(I) Species | Stoichiometric | Various | Room temperature | No | Variable | 50-84 |

Palladium-thiazole complexes have been developed as powerful catalysts for multicomponent synthesis reactions [18]. These complexes demonstrate excellent catalytic activity in the preparation of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, achieving 97% efficiency in 20-minute reaction times [18]. The square-planar geometry of palladium(II) complexes provides optimal electronic properties for catalytic applications [18].

Copper(I) species remain essential for click chemistry applications involving thiazole-containing substrates [22]. The regioselective synthesis of 1,4-disubstituted triazoles through copper-catalyzed azide-alkyne cycloaddition reactions provides access to thiazole-triazole hybrid molecules with potential biological activities [22]. These reactions proceed through di-copper stepwise mechanisms involving six-membered ring formation followed by ring contraction to five-membered rings [22].